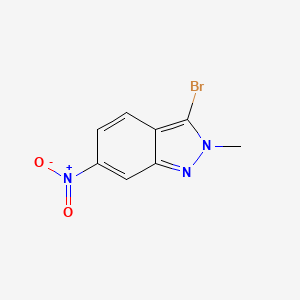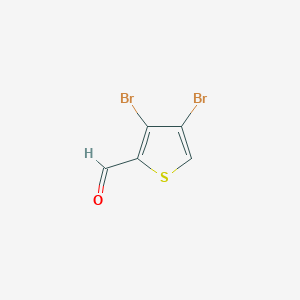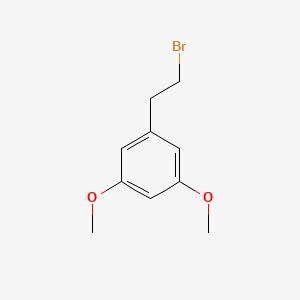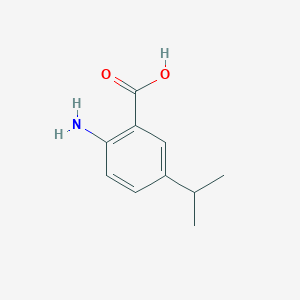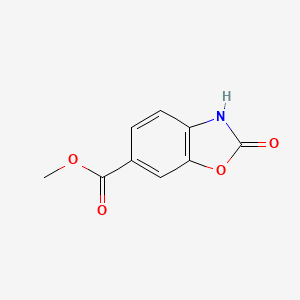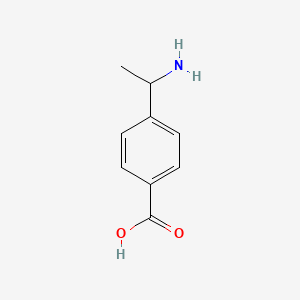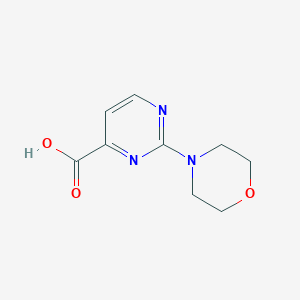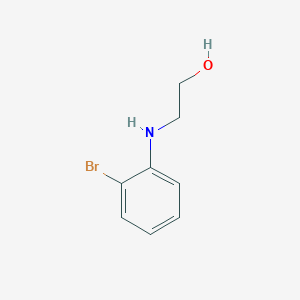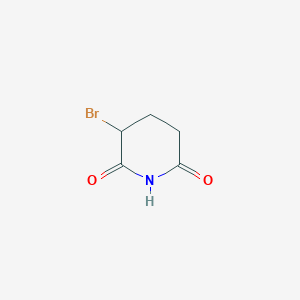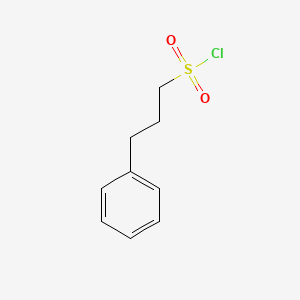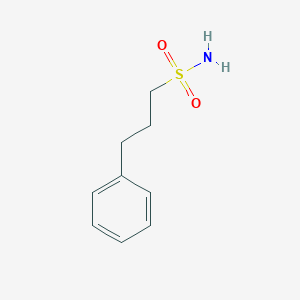![molecular formula C11H15BrN2O2S B1280286 Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate CAS No. 365996-06-1](/img/structure/B1280286.png)
Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl substituted heterocyclic compounds involves various strategies. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridine, was achieved, with some compounds showing promising cardiovascular activities . Another study optimized the large-scale synthesis of a tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, using a one-pot process involving debenzylation and ring hydrogenation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Structural analysis of tert-butyl substituted compounds is crucial for understanding their properties and reactivity. For example, the X-ray diffraction analysis of a tert-butyl substituted benzoxazolyl-pyridine compound revealed a planar molecule with potential stabilizing interactions, which could be relevant for the molecular structure analysis of the compound of interest . Similarly, the crystal structure of tert-butyl substituted pyrrolidine and thieno[2,3-c]pyridine derivatives has been determined, providing insights into the conformation and intramolecular hydrogen bonding that could influence the behavior of related compounds .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted heterocyclic compounds includes various transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder adduct, and further reactions with electrophilic and nucleophilic reagents were performed . These studies demonstrate the versatility of tert-butyl substituted heterocycles in chemical synthesis, which could be extrapolated to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted heterocyclic compounds are influenced by their molecular structure. For example, the thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine derivatives provided insights into their stability and intramolecular hydrogen bonding, which are important factors in determining their physical properties . Additionally, the study of acetylation and formylation products of tert-butyl substituted thiophenes contributed to the understanding of the reactivity and steric effects of the tert-butyl group .
Applications De Recherche Scientifique
-
tert-Butyl bromide : Also referred to as 2-bromo-2-methylpropane, this is an organic compound used as a standard reagent in synthetic organic chemistry. It is used to introduce tert-butyl groups. For example, it can be used in the tert-butylation of cyclopentadiene to give di-tert-butylcyclopentadiene .
-
4-tert-Butylpyridine : This is a specific additive of redox electrolyte in dye-sensitized solar cells and dye-sensitized TiO2 solar cells .
-
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine : This is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
-
tert-Butyl bromide : Also referred to as 2-bromo-2-methylpropane, this is an organic compound used as a standard reagent in synthetic organic chemistry. It is used to introduce tert-butyl groups. For example, it can be used in the tert-butylation of cyclopentadiene to give di-tert-butylcyclopentadiene .
-
tert-Butyl bromide : Also referred to as 2-bromo-2-methylpropane, this is an organic compound used as a standard reagent in synthetic organic chemistry. It is used to introduce tert-butyl groups. For example, it can be used in the tert-butylation of cyclopentadiene to give di-tert-butylcyclopentadiene .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXKNZKFRAFFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457397 | |
| Record name | tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate | |
CAS RN |
365996-06-1 | |
| Record name | tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

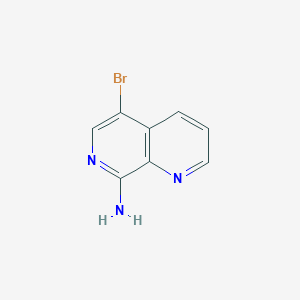
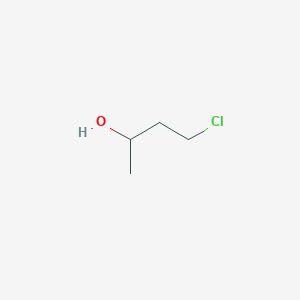
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)
